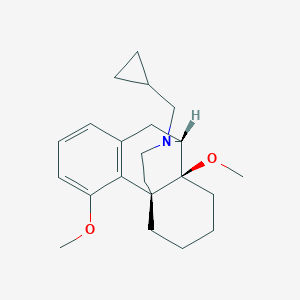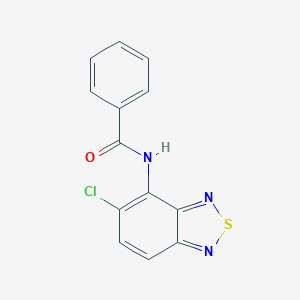![molecular formula C14H15N5OS B237298 N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide](/img/structure/B237298.png)
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is a member of the thiazole family and is known for its unique properties, including its ability to act as an inhibitor of certain enzymes in the human body. In
科学的研究の応用
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been shown to have inhibitory effects on certain enzymes, including monoamine oxidase A and B, which are involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. This makes N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide a potential candidate for the treatment of various neurological disorders, including depression, anxiety, and Parkinson's disease.
作用機序
The mechanism of action of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide involves the inhibition of monoamine oxidase A and B. This leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can have a positive effect on mood, motivation, and cognitive function. In addition, this compound has been shown to have antioxidant properties, which may also contribute to its neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide have been studied in various in vitro and in vivo models. In vitro studies have shown that this compound has inhibitory effects on monoamine oxidase A and B, as well as antioxidant properties. In vivo studies have shown that N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide can improve cognitive function and reduce anxiety-like behavior in animal models.
実験室実験の利点と制限
The advantages of using N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide in lab experiments include its well-established synthesis method and its potential applications in the field of medicine. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide. One direction is to further investigate its potential applications in the treatment of neurological disorders, including depression, anxiety, and Parkinson's disease. Another direction is to explore its potential as an antioxidant and its effects on oxidative stress in the brain. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound, as well as its potential use in combination with other drugs for therapeutic purposes.
Conclusion
In conclusion, N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. The synthesis method for this compound has been well-established in the literature, and it has been shown to have inhibitory effects on certain enzymes involved in the metabolism of neurotransmitters. Further research is needed to fully understand the potential applications, mechanism of action, and side effects of this compound, as well as its potential use in combination with other drugs for therapeutic purposes.
合成法
The synthesis method for N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide involves several steps. The first step is the synthesis of 3-methyl-1,2,4-triazole-5-thiol, which is then reacted with 4-bromo-3-methylbenzyl chloride to form 4-(3-methyl-1,2,4-triazol-5-yl)benzyl chloride. This compound is then reacted with propanoyl chloride to form N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide. The synthesis method for this compound has been well-established in the literature and has been used in various scientific studies.
特性
製品名 |
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide |
|---|---|
分子式 |
C14H15N5OS |
分子量 |
301.37 g/mol |
IUPAC名 |
N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C14H15N5OS/c1-3-12(20)15-8-10-4-6-11(7-5-10)13-18-19-9(2)16-17-14(19)21-13/h4-7H,3,8H2,1-2H3,(H,15,20) |
InChIキー |
LYIULLMOCZYRGJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C |
正規SMILES |
CCC(=O)NCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide](/img/structure/B237217.png)

![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide](/img/structure/B237229.png)









![4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237279.png)
![4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237284.png)